![molecular formula C10H17F3N2O2 B8066492 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate](/img/structure/B8066492.png)
3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate
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Overview
Description
3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate is a chemical compound with the molecular formula C10H17F3N2O2. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with trifluoroacetic acid. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the trifluoroacetate anion can be replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of ionic liquids with different anions .
Scientific Research Applications
3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme stabilization and protein folding.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery and formulation.
Industry: It is used in various industrial processes, such as electroplating, extraction, and as a lubricant
Mechanism of Action
The mechanism by which 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate exerts its effects is primarily through its ionic nature. The compound interacts with other molecules through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of other molecules, such as stabilizing enzymes or altering the solubility of compounds .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium tetrafluoroborate
- 1-butyl-3-methylimidazolium hexafluorophosphate
Uniqueness
Compared to these similar compounds, 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate is unique due to its trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and different solubility characteristics. These unique properties make it suitable for specific applications where other ionic liquids may not perform as well .
Properties
IUPAC Name |
1-butyl-3-methyl-2H-imidazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-7H,3-5,8H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYSHWKJRYAQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CN(C=C1)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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